Methoxymethyl isothiocyanate
Overview
Description
Synthesis Analysis
MMI's synthesis has been explored in different contexts, including the creation of isothiocyanato complexes and their structural characterization. For instance, the synthesis and structural characterization of isothiocyanato-cobalt(II) complexes with 4-methoxypyridine as a co-ligand have been reported, demonstrating diverse geometries and the formation of a 1D coordination polymer with metamagnetic transition properties (Mautner et al., 2018). Another example includes the formation and reaction of carbonyl ylides with isothiocyanates, showcasing a cycloaddition reaction that offers insights into the synthetic versatility of MMI (Ibata et al., 1992).
Molecular Structure Analysis
The molecular structure of MMI and related compounds has been elucidated through various studies. Research on the alkoxy isothiocyanates, such as MMI, identified through pyrolysis and further supported by IR spectroscopy and theoretical calculations, provides detailed insights into the molecular structure of these compounds (Bech et al., 1999).
Chemical Reactions and Properties
MMI's reactivity has been demonstrated in several chemical reactions, including its use in the synthesis of complex heterocycles and its peculiar reactivity with pentaphenylborole. These studies reveal MMI's capability to participate in unique chemical transformations and form novel molecular structures (Huang & Martin, 2016).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of MMI are closely related to its functional group, the isothiocyanate group, which is known for its reactivity in various organic synthesis reactions. Studies like the synthesis and reaction mechanisms of MMI derivatives provide insight into its chemical behavior, including reactivity patterns and potential for forming diverse chemical structures (Nedolya et al., 2002).
Scientific Research Applications
Pharmaceutical Applications : A methodology was developed for determining glutathione using pre-columnar derivatization of 4-methoxy-2-nitrophenyl-isothiocyanate by RP HPLC. This allows for quantitative content estimation in pharmaceutical medical forms (Алексеева et al., 2018).
Chemical Synthesis : A new approach for the synthesis and aromatization of 5-substituted 6-(methylthio)-2-methoxy-2,3-dihydropyridines was presented, enabling the production of 2-(methylthio)-3-pyridinol (Nedolya et al., 2002).
Cancer Research : Isothiocyanates have shown potential in cancer prevention. A study developed a method to rapidly identify protein targets of chemopreventive isothiocyanates, aiding in understanding their cancer preventive effects (Fu et al., 2013).
Pyrolysis Products : Methoxy isothiocyanate, a pyrolysis product of N-methoxydithiocarbamic acid, can be oligomerized to trithiolanes and tetrathianes (Bech et al., 1999).
Disease Mitigation : Isothiocyanates from cruciferous vegetables are being explored for their potential in preventing and treating various diseases like cancer and autism (Palliyaguru et al., 2018).
Soil Fumigation : Methyl isothiocyanate (MET-Na) through surface drip irrigation systems has been shown to effectively dissipate MITC fumigant in sandy loam soil (Nelson et al., 2013).
Antibacterial Activity : Isothiocyanates from cruciferous plants have strong antibacterial activity against methicillin-resistant Staphylococcus aureus, with benzyl-isothiocyanate being notably effective (Dias et al., 2014).
Antifungal Activity : p-Nitrophenyl isothiocyanate has shown efficient antifungicidal activity against Rhizoctonia solani and Erwinia carotovora, suggesting its use as an alternative to traditional synthetic fungicides (Tang et al., 2018).
Safety And Hazards
- Toxicity : MMITC is toxic and can cause skin and eye irritation.
- Handling Precautions : Proper protective equipment (gloves, goggles) should be worn during handling.
- Environmental Impact : MMITC can contaminate soil and water, affecting ecosystems.
Future Directions
Research on MMITC should focus on:
- Improved Synthesis Methods : Develop more efficient and environmentally friendly synthetic routes.
- Biological Activity : Investigate MMITC’s potential as an anticancer agent or in other therapeutic applications.
- Environmental Fate : Study its persistence and degradation pathways in soil and water.
properties
IUPAC Name |
isothiocyanato(methoxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c1-5-2-4-3-6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHVODLGSMJMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173679 | |
Record name | Methoxymethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxymethyl isothiocyanate | |
CAS RN |
19900-84-6 | |
Record name | Methoxymethyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxymethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19900-84-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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